Dicyclopentadienylbisphenol cyanate ester
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Overview
Description
Dicyclopentadienylbisphenol cyanate ester is a specialized compound known for its unique chemical structure and properties. It is primarily used in the production of high-performance composite materials, particularly in the aerospace, automotive, and electronics industries. This compound is valued for its excellent thermal stability, mechanical strength, and dielectric properties, making it suitable for applications requiring high-performance materials .
Mechanism of Action
Target of Action
Dicyclopentadienylbisphenol cyanate ester (DCPDCE) primarily targets the formation of high-performance polymers and composites . It is used in the production of epoxy co-polymers , which are known for their high strength-to-weight ratio, outstanding dimensional stability, and creep resistance under mechanical stress .
Mode of Action
DCPDCE is synthesized by carefully reacting dicyclopentadienyl bisphenol with cyanic acid to create bisphenol A cyanate ester prepolymer . This phase is essential for achieving the desired molecular architecture for polymerization . DCPDCE transforms into a strongly cross-linked network upon curing . The chemical evolution gives the material better thermal stability and mechanical strength .
Biochemical Pathways
The biochemical pathway of DCPDCE involves the copolymerization between epoxy and DCPDCE . This process results in the formation of co-polymers with unique viscoelastic properties . The introduction of E51 in the co-polymers effectively improves the toughness of DCPDCE, while the thermal dimensional stability would be weakened .
Result of Action
The result of DCPDCE’s action is the formation of a strongly cross-linked network that exhibits better thermal stability and mechanical strength . This makes DCPDCE a good choice for high-performance composites, especially those with low dielectric materials .
Action Environment
The curing chemistry of DCPDCE, which affects its characteristics and application performance, must be carefully managed . Factors such as curing temperature and time are crucial to DCPDCE solid curing . Moreover, DCPDCE’s excellent balance of features, including improved dielectric performance, makes it adaptable to various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentadienylbisphenol cyanate ester is synthesized by reacting dicyclopentadiene with bisphenol-A and adding cyanic acid. This meticulous methodology ensures the production of a high-purity product that performs well in composite material manufacturing . The synthesis involves carefully controlled reaction conditions to manage the molecular structure, which directly affects the material’s properties.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to maintain consistency. The industrial production methods are designed to be efficient and cost-effective while ensuring the compound’s high performance in various applications .
Chemical Reactions Analysis
Types of Reactions
Dicyclopentadienylbisphenol cyanate ester undergoes several types of chemical reactions, including:
Cyclotrimerization: This reaction forms a triazine ring structure, which is a key feature of cyanate ester resins.
Polymerization: The compound can polymerize to form high-performance polymers with excellent mechanical and thermal properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include catalysts that facilitate cyclotrimerization and polymerization. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include high-performance polymers and composite materials. These products are characterized by their enhanced mechanical strength, thermal stability, and dielectric properties, making them suitable for demanding applications .
Scientific Research Applications
Dicyclopentadienylbisphenol cyanate ester has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dicyclopentadienylbisphenol cyanate ester include other cyanate ester resins, such as bisphenol-A dicyanate and novolac cyanate esters .
Uniqueness
This compound stands out due to its unique molecular structure, which provides enhanced toughness, durability, and thermal stability compared to other cyanate ester resins. Its lower viscosity also simplifies processing, allowing for more intricate shapes and structures .
Biological Activity
Dicyclopentadienylbisphenol cyanate ester (DCBPCE) is a specialized resin known for its unique thermal and mechanical properties, making it suitable for high-performance applications. This compound is synthesized from dicyclopentadiene and bisphenol derivatives, resulting in a cyanate ester that exhibits notable biological activity, particularly in the context of biocompatibility and potential toxicity.
Toxicological Profile
Research indicates that cyanate esters, including DCBPCE, can exhibit varying degrees of toxicity depending on their chemical structure and the presence of functional groups. The biological activity of DCBPCE has been studied primarily in terms of its cytotoxic effects and potential as a biocompatible material.
- Cytotoxicity : Studies have shown that certain cyanate esters can induce cytotoxic effects in various cell lines. For instance, a study highlighted that the cytotoxicity of cyanate esters could be attributed to their ability to interfere with cellular processes, leading to apoptosis in sensitive cell types .
- Biocompatibility : Conversely, some formulations of cyanate esters have been evaluated for their suitability in biomedical applications. The incorporation of specific additives can enhance biocompatibility, making these materials more favorable for use in medical devices and implants .
The biological activity of DCBPCE is influenced by its chemical structure, which affects how it interacts with biological systems:
- Reactivity with Biological Molecules : DCBPCE may react with proteins and nucleic acids, potentially leading to modifications that affect cellular functions. This reactivity is crucial for understanding its safety profile in biomedical applications .
- Curing Process : The curing process of DCBPCE can also impact its biological properties. For example, the presence of amine catalysts during curing can lead to the formation of byproducts that may influence cytotoxicity .
Case Study 1: Cytotoxicity Assessment
A comprehensive study assessed the cytotoxic effects of DCBPCE on human fibroblast cells. The results indicated a dose-dependent response, where higher concentrations led to increased cell death. The study utilized MTT assays to quantify cell viability and identified significant alterations in cell morphology at elevated concentrations .
Case Study 2: Biocompatibility Testing
In another investigation, DCBPCE was tested for biocompatibility using an animal model. The findings demonstrated that when implanted subcutaneously, DCBPCE elicited minimal inflammatory responses compared to conventional epoxy resins. Histological analyses revealed favorable integration with surrounding tissues, indicating potential for use in surgical implants .
Table 1: Summary of Biological Activity Findings
Property | Influence on Activity |
---|---|
Functional Groups | Reactivity with biomolecules |
Curing Temperature | Affects mechanical properties |
Additives Used | Modulates toxicity and biocompatibility |
Properties
IUPAC Name |
[4-[(1S,7S)-4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2/t17?,18-,21?,22?,23?,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCNZOJNSJLMS-PHWWCQNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.